molecular formula C12H15N3O2 B1275242 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-79-8

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1275242
M. Wt: 233.27 g/mol
InChI Key: OWNQZTXAACUVES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves multi-step reactions and various synthetic techniques. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material employs the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are synthesized via the Vilsmeier-Haack reaction . Similarly, the synthesis of related pyrazole and pyrazolopyrimidine derivatives involves the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, followed by further reactions with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of compounds in this family has been elucidated using various analytical techniques. For example, the crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined using single-crystal X-ray diffraction data, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar . Another study reported the second monoclinic polymorph of a similar compound, which crystallizes in the space group C2/c, with the structure showing intramolecular O—H⋯N and C—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form Schiff bases and undergo further reactions to produce a variety of derivatives with potential biological activities. The formation of Schiff bases is a common reaction for these compounds, as seen in the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, the reactivity of the amino group in the pyrazole ring allows for further functionalization, as demonstrated in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of methoxy and amino groups contributes to their potential hydrogen bonding interactions, as evidenced by the crystal packing in the related structures, which is stabilized by intermolecular C-H...O and N-H...O hydrogen bonds . The polymorphism observed in some compounds indicates the influence of molecular conformation on their physical properties . The antimicrobial and antioxidant activities of these compounds suggest that their chemical properties are conducive to biological interactions .

Scientific Research Applications

Spectroscopic and Crystallographic Investigations

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives have been studied for their tautomeric equilibria and crystal structure analyses. Such studies are significant for understanding the chemical behavior and physical properties of these compounds. The analyses include UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010).

Synthesis and Properties

The synthesis of related compounds and their properties, such as analgesic activity, is a significant area of research. For instance, 4-Amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones and related compounds have been synthesized and analyzed for their pharmacological properties (Takagi et al., 1987). Additionally, the study of pyrazole and 1,2,4-triazole derivatives for their pharmacological potential highlights their strategic role in modern medicine (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activity

Several derivatives of 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one have been synthesized and assessed for their antimicrobial properties. This research is critical for the development of new antimicrobial agents (Puthran et al., 2019).

properties

IUPAC Name

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-9-4-2-8(3-5-9)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNQZTXAACUVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169371
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

CAS RN

878208-79-8
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878208-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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